5-Fluoro-4-methoxypicolinaldehyde
Overview
Description
5-Fluoro-4-methoxypicolinaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring, along with an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxypicolinaldehyde typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile . The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide (CH3I) or dimethyl sulfate (DMS) . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMSO, DMF).
Major Products Formed
Oxidation: 5-Fluoro-4-methoxypicolinic acid.
Reduction: 5-Fluoro-4-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-methoxypicolinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxypicolinaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles . The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions . These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine: Lacks the methoxy and aldehyde groups, making it less versatile in certain synthetic applications.
4-Methoxypyridine-2-carboxaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Fluoro-2-pyridinecarboxaldehyde: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
5-Fluoro-4-methoxypicolinaldehyde is unique due to the combination of fluorine, methoxy, and aldehyde functional groups on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-fluoro-4-methoxypyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTCYPXLIAVUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252943 | |
Record name | 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256835-58-1 | |
Record name | 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256835-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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